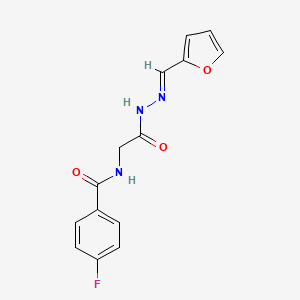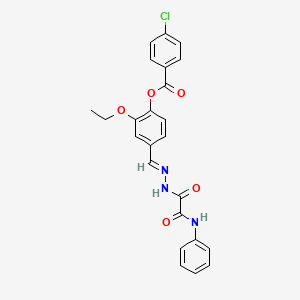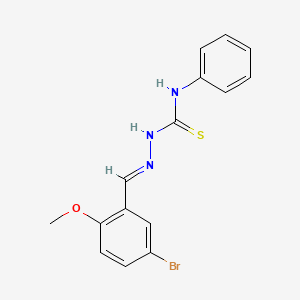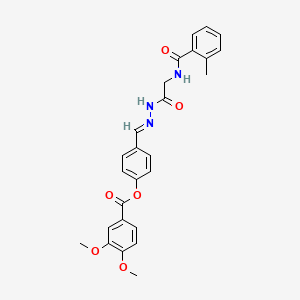
4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and a furan-2-ylmethylene hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: The reaction between furan-2-carbaldehyde and hydrazine hydrate yields the furan-2-ylmethylene hydrazone.
Acylation: The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The fluoro group and the furan-2-ylmethylene hydrazinyl moiety can form hydrogen bonds and other non-covalent interactions with target proteins, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-(furan-2-ylmethylene)aniline: Similar structure but lacks the hydrazinyl and oxoethyl groups.
4-Fluoro-N-(furan-2-ylmethyl)aniline hydrochloride: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the presence of both the fluoro group and the furan-2-ylmethylene hydrazinyl moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
330964-61-9 |
|---|---|
Fórmula molecular |
C14H12FN3O3 |
Peso molecular |
289.26 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12FN3O3/c15-11-5-3-10(4-6-11)14(20)16-9-13(19)18-17-8-12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |
Clave InChI |
FLYVPFMSLHBMEP-CAOOACKPSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12013638.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12013640.png)
![2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013666.png)



![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)
